molecular formula C10H10BrFO B13585039 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol

1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol

Cat. No.: B13585039
M. Wt: 245.09 g/mol
InChI Key: LNZDTMIICMTJGW-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde followed by cyclopropanation. The reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The cyclopropanation step often employs diazomethane or similar reagents to introduce the cyclopropane ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The cyclopropanol group may also play a role in its biological activity by affecting the compound’s overall conformation and stability .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol is unique due to its cyclopropanol group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C10H10BrFO/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5,13H,3-4,6H2

InChI Key

LNZDTMIICMTJGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=C(C=C2)Br)F)O

Origin of Product

United States

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